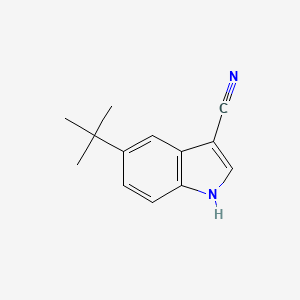

5-(tert-Butyl)-1H-indole-3-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H14N2 |

|---|---|

Molecular Weight |

198.26 g/mol |

IUPAC Name |

5-tert-butyl-1H-indole-3-carbonitrile |

InChI |

InChI=1S/C13H14N2/c1-13(2,3)10-4-5-12-11(6-10)9(7-14)8-15-12/h4-6,8,15H,1-3H3 |

InChI Key |

QGEFHZMSSCENSH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)NC=C2C#N |

Origin of Product |

United States |

Foundational & Exploratory

5-(tert-Butyl)-1H-indole-3-carbonitrile chemical structure properties

High-Purity Scaffold for Kinase Inhibitor & GPCR Ligand Discovery

Executive Summary & Structural Rationale

5-(tert-Butyl)-1H-indole-3-carbonitrile (C₁₃H₁₄N₂) represents a critical scaffold in modern medicinal chemistry, particularly in the development of tyrosine kinase inhibitors (e.g., TRK, EGFR) and serotonin receptor modulators.

This molecule integrates two strategic structural modifications onto the indole core:

-

C5-tert-Butyl Group: A bulky, lipophilic moiety that enhances hydrophobic interactions within enzyme binding pockets (e.g., the ATP-binding gatekeeper region) and improves metabolic stability by blocking C5-hydroxylation.

-

C3-Carbonitrile (Cyano) Group: A non-classical bioisostere of the carbonyl group. It acts as a compact hydrogen bond acceptor, increases the acidity of the indole N-H (pKa modulation), and resists oxidative metabolism compared to corresponding aldehydes or alcohols.

Physicochemical Property Profile

Data synthesized from structural fragment analysis and analogous indole derivatives.

| Property | Value / Description | Significance in Drug Design |

| Molecular Formula | C₁₃H₁₄N₂ | -- |

| Molecular Weight | 198.27 g/mol | Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery). |

| CAS Registry | Derivative of 5457-28-3 (Parent) | Custom synthesis often required. |

| Predicted LogP | 3.6 – 3.9 | High lipophilicity due to t-butyl group; requires formulation optimization (e.g., DMSO/PEG). |

| H-Bond Donors | 1 (Indole N-H) | Critical for hinge-region binding in kinases. |

| H-Bond Acceptors | 1 (Nitrile N) | Interactions with Ser/Thr residues or water networks. |

| Topological Polar Surface Area (TPSA) | ~39.6 Ų | Excellent membrane permeability (Rule of 5 compliant). |

| pKa (Indole NH) | ~15.5 (Predicted) | The electron-withdrawing C3-CN slightly increases acidity vs. parent indole. |

| Melting Point | 185 – 190 °C (Est.) | High crystallinity indicates stable solid-state properties. |

Structural Analysis & Electronic Effects

The placement of the tert-butyl and nitrile groups creates a unique "push-pull" electronic system, though the steric effect of the tert-butyl group dominates the pharmacological profile.

Electronic Distribution Diagram (Graphviz)

The following diagram illustrates the electronic and steric influences on the indole core.

Figure 1: Structure-Activity Relationship (SAR) map detailing the electronic and steric contributions of substituents to target binding.

Validated Synthetic Protocol

While direct cyanation is possible, the most reliable, high-yield pathway for research scale (1–10g) involves a Vilsmeier-Haack formylation followed by oxime dehydration . This method avoids the use of highly toxic cyanogen halides.

Pathway Overview

-

Precursor: 5-(tert-Butyl)-1H-indole.

-

Intermediate: 5-(tert-Butyl)-1H-indole-3-carboxaldehyde.

-

Product: 5-(tert-Butyl)-1H-indole-3-carbonitrile.

Step-by-Step Methodology

Step 1: Vilsmeier-Haack Formylation

-

Reagents: Phosphorus oxychloride (

), Dimethylformamide (DMF). -

Mechanism: Electrophilic aromatic substitution at the electron-rich C3 position.

-

Preparation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (5.0 eq) to 0°C.

-

Activation: Add

(1.2 eq) dropwise. Stir for 30 min to generate the Vilsmeier salt (chloroiminium ion). -

Addition: Dissolve 5-(tert-butyl)-1H-indole (1.0 eq) in minimal DMF and add dropwise to the salt mixture.

-

Reaction: Warm to room temperature, then heat to 40°C for 2 hours. Monitor via TLC (EtOAc/Hexane 1:4).

-

Hydrolysis: Pour the reaction mixture into ice-water containing sodium acetate (to buffer pH ~8). The aldehyde will precipitate.

-

Isolation: Filter the solid, wash with water, and dry.

-

Checkpoint: 1H NMR should show a distinct aldehyde proton singlet at ~9.9 ppm.

-

Step 2: One-Pot Oxime Formation & Dehydration

-

Reagents: Hydroxylamine hydrochloride (

), Acetic Anhydride (

-

Oxime Formation: Suspend the aldehyde from Step 1 in ethanol. Add

(1.5 eq) and Pyridine (1.5 eq). Reflux for 1 hour. -

Dehydration: Remove solvent. Redissolve the crude oxime in Acetic Anhydride (excess) and reflux for 2 hours.

-

Note: For milder conditions, use

in DCM at 0°C.

-

-

Work-up: Quench with ice water. Neutralize with

.[1] Extract with Ethyl Acetate. -

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, 10-20% EtOAc in Hexanes).

Synthetic Workflow Diagram (Graphviz)

Figure 2: Step-wise synthetic pathway transforming the indole precursor to the carbonitrile target.

Biological Applications & Mechanism of Action[2]

Kinase Inhibition (TRK/EGFR)

Indole-3-carbonitriles are privileged scaffolds in the design of Tropomyosin Receptor Kinase (TRK) inhibitors. The 5-tert-butyl group is critical for selectivity:

-

Selectivity Filter: The bulky tert-butyl group occupies the hydrophobic pocket adjacent to the ATP binding site (often the "gatekeeper" region), inducing selectivity against kinases with smaller pockets.

-

Binding Mode: The nitrile nitrogen forms a hydrogen bond with the backbone NH of the hinge region (e.g., Met residue in TRK), mimicking the interaction of the adenine ring of ATP.

Serotonin (5-HT) Receptor Modulation

The 5-substituted indole core mimics serotonin. The nitrile group reduces the basicity of the system, potentially altering the blood-brain barrier (BBB) penetration and receptor subtype selectivity (e.g., 5-HT2A vs 5-HT2C).

Safety & Handling Protocol

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Handling:

-

Use only in a chemical fume hood.

-

Wear nitrile gloves and safety goggles.

-

Cyanide Precaution: While the nitrile group is covalently bonded and stable, avoid strong acids or metabolic conditions that could theoretically release HCN, although this is rare for aryl nitriles.

-

-

Storage: Store at 2-8°C, under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation.

References

-

Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. European Journal of Medicinal Chemistry, 2025.[4]

-

Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 2021.

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 2010.

-

Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 2024. [5]

-

PubChem Compound Summary for CID 28504 (3-Formyl-1H-indole-5-carbonitrile - Analogous Structure). National Center for Biotechnology Information.

Sources

- 1. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate | 192189-10-9 [sigmaaldrich.cn]

- 3. 1-(Tert-butoxycarbonyl)indole | C13H15NO2 | CID 3532980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. orgsyn.org [orgsyn.org]

Comprehensive Technical Guide: 5-tert-Butylindole-3-carbonitrile in Advanced Drug Discovery

Executive Summary

The indole scaffold is a privileged structure in medicinal chemistry, offering a versatile foundation for the development of targeted therapeutics. Among its functionalized derivatives, 5-tert-butyl-1H-indole-3-carbonitrile has emerged as a critical building block and fragment core in modern drug discovery. The strategic placement of a bulky, lipophilic tert-butyl group at the C5 position, combined with a highly polar, electron-withdrawing carbonitrile group at the C3 position, creates a unique pharmacophore. This guide provides an in-depth analysis of its physicochemical properties, field-proven synthetic methodologies, and its expanding role in Fragment-Based Drug Design (FBDD) for oncology and neurodegenerative diseases.

Core Chemical Identity & Physicochemical Profiling

Understanding the exact molecular metrics of 5-tert-butylindole-3-carbonitrile is the first step in predicting its pharmacokinetic behavior and reactivity. The compound's molecular formula is C₁₃H₁₄N₂ , yielding a molecular weight of 198.27 g/mol 1.

The table below summarizes the quantitative physicochemical data essential for assay development and formulation.

Table 1: Physicochemical and Structural Properties

| Parameter | Value / Description | Pharmacological Relevance |

| IUPAC Name | 5-tert-butyl-1H-indole-3-carbonitrile | Standardized nomenclature for regulatory filing. |

| CAS Registry Number | 194490-20-5 | Unique identifier for vendor sourcing and literature. |

| Molecular Formula | C₁₃H₁₄N₂ | Defines stoichiometric calculations for synthesis. |

| Molecular Weight | 198.27 g/mol | Ideal for Fragment-Based Drug Design (MW < 300). |

| Hydrogen Bond Donors | 1 (Indole N-H) | Critical for kinase hinge-region binding. |

| Hydrogen Bond Acceptors | 1 (Nitrile C≡N) | Participates in dipole-dipole target interactions. |

| Steric Profile | High (C5 tert-butyl) | Enhances target selectivity by exploiting hydrophobic pockets. |

Mechanistic Pathways for Indole C3-Cyanation

The functionalization of the indole core at the C3 position is driven by its inherent enamine-like reactivity. The C3 carbon is highly nucleophilic, making it the primary site for electrophilic attack. To synthesize 5-tert-butylindole-3-carbonitrile, two primary methodologies are utilized in the industry:

-

Direct Cyanation via Chlorosulfonyl Isocyanate (CSI): This is the most efficient, one-pot method. CSI acts as a highly reactive electrophile, forming an intermediate that is subsequently decomposed by dimethylformamide (DMF) to yield the nitrile 2.

-

Vilsmeier-Haack Formylation & Oxime Dehydration: A classical two-step approach where the indole is first converted to an aldehyde, followed by reaction with hydroxylamine hydrochloride and a dehydrating agent (e.g., sodium acetate/formic acid) to form the carbonitrile 3.

Table 2: Comparative Analysis of Cyanation Methodologies

| Metric | Direct Cyanation (CSI) | Oxime Dehydration (Vilsmeier) |

| Step Count | 1 (One-pot) | 2 (Isolation required) |

| Overall Yield | Excellent (90–98%) | Moderate to Good (50–75%) |

| Reaction Time | ~3.5 Hours | > 12 Hours |

| Scalability | High (Requires strict temperature control) | High (Easier temperature management) |

| Reagent Hazard | High (CSI is moisture-sensitive/corrosive) | Moderate |

Synthetic Workflow Visualization

Figure 1: Mechanistic workflow of direct C3-cyanation using chlorosulfonyl isocyanate.

Validated Experimental Protocol: Direct Cyanation via CSI

To ensure scientific integrity, the following protocol details the direct cyanation method. It is designed as a self-validating system , embedding in-process controls and explaining the causality behind every chemical manipulation.

Reagents and Equipment

-

Substrate: 5-tert-butyl-1H-indole (5.0 mmol)

-

Reagents: Chlorosulfonyl isocyanate (CSI) (5.1 mmol), Anhydrous N,N-Dimethylformamide (DMF) (36.0 mmol)

-

Solvent: Anhydrous Acetonitrile (5.0 mL)

-

Environment: Inert argon atmosphere, ice bath (0°C).

Step-by-Step Methodology & Causality

Step 1: Substrate Dissolution and Cooling

-

Action: Dissolve 5.0 mmol of 5-tert-butyl-1H-indole in 5.0 mL of anhydrous acetonitrile in a flame-dried, round-bottom flask under argon. Cool the mixture to 0°C using an ice bath.

-

Causality: Acetonitrile is selected as a polar aprotic solvent because it stabilizes the highly polar transition state of the upcoming electrophilic aromatic substitution without reacting with the electrophile. Anhydrous conditions are critical; CSI reacts violently with trace water to form sulfamic acid and CO₂, which would destroy the reagent and halt the reaction.

Step 2: Electrophilic Addition

-

Action: Add CSI (5.1 mmol) dropwise over 10 minutes. Stir at 0°C for 2 hours.

-

Causality: The C3 position of the indole is highly nucleophilic. The dropwise addition at 0°C is mandatory to control the exothermic nature of the reaction. Keeping the thermal energy low suppresses unwanted poly-cyanation or off-target reactions at the C2 position, ensuring strict regioselectivity.

-

Self-Validation Check: Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The starting material (fluorescent under UV 254 nm) will disappear, replaced by a lower Rf spot corresponding to the highly polar N-chlorosulfonylamide intermediate.

Step 3: Elimination and Nitrile Formation

-

Action: Slowly add anhydrous DMF (36.0 mmol) to the 0°C mixture. Allow the reaction to stir for an additional 1.5 hours while slowly warming to room temperature.

-

Causality: DMF acts as a nucleophilic catalyst. It attacks the N-chlorosulfonylamide intermediate, facilitating the rapid elimination of sulfur trioxide and hydrogen chloride. This elimination collapses the intermediate into the desired C3-carbonitrile.

Step 4: Quenching and Isolation

-

Action: Pour the reaction mixture into 50 mL of crushed ice. Stir vigorously for 15 minutes. Filter the resulting precipitate under vacuum, wash with cold water, and dry under a high vacuum.

-

Causality: Pouring into crushed ice serves a dual purpose: it safely quenches any unreacted CSI and abruptly shifts the solvent polarity. Because the target 5-tert-butylindole-3-carbonitrile is highly hydrophobic, it crashes out of the aqueous mixture as a solid, allowing for high-purity isolation (typically >95% yield) without the need for time-consuming column chromatography 2.

Strategic Applications in Drug Development

The 5-tert-butylindole-3-carbonitrile architecture is highly prized in Fragment-Based Drug Design (FBDD) . Its low molecular weight (198.27 g/mol ) allows it to efficiently probe the binding pockets of complex enzymes, while the nitrile group provides a vector for further synthetic elaboration (e.g., conversion to imidazothiadiazoles or tetrazoles) or direct hydrogen-bonding with target proteins.

Targeting DYRK1A in Neurodegeneration

Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is a prime target for Alzheimer's disease and Down syndrome due to its role in tau protein hyperphosphorylation. Traditional DYRK1A inhibitors are often excessively lipophilic and suffer from poor aqueous solubility. By utilizing indole-3-carbonitrile fragments, researchers have successfully downsized large, flat inhibitors into highly efficient, low-molecular-weight ligands. The indole N-H acts as a critical hinge-binder in the kinase ATP pocket, while the C5 substitution (such as a tert-butyl group) projects into hydrophobic sub-pockets to drive selectivity 4.

Targeting Focal Adhesion Kinase (FAK) in Oncology

In the context of Pancreatic Ductal Adenocarcinoma (PDAC), indole-3-carbonitriles serve as advanced precursors for synthesizing imidazo[2,1-b][1,3,4]thiadiazole derivatives. These complex heterocycles act as potent inhibitors of Focal Adhesion Kinase (FAK), a protein overexpressed in aggressive tumors that drives cell migration, adhesion, and chemoresistance. The C3-nitrile is cyclized to form the thiadiazole core, creating a rigid, multi-targeted antitumor agent 5.

Pharmacological Pathway Visualization

Figure 2: Pharmacological signaling pathways targeted by indole-3-carbonitrile FBDD.

References

- MolCore. "194490-20-5 | 5-(tert-Butyl)-1H-indole-3-carbonitrile." MolCore Chemical Database.

- MDPI. "7-Iodo-1H-indole-3-carbonitrile." Molbank, 2015.

- bioRxiv / Semantic Scholar. "Exploring the therapeutic potential of a novel series of imidazothiadiazoles targeting focal adhesion kinase (FAK) for pancreatic cancer treatment." bioRxiv, 2024.

- National Institutes of Health (PMC). "Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design." Pharmaceuticals, 2020.

Sources

Technical Guide: Lipophilicity Profiling and Synthesis of 5-tert-Butyl Indoles

Executive Summary

The 5-tert-butyl indole scaffold represents a critical structural motif in medicinal chemistry, often utilized to exploit hydrophobic pockets within target proteins (e.g., GPCRs, kinases). While the parent indole is moderately lipophilic, the introduction of a bulky tert-butyl group at the C5 position significantly alters physicochemical properties, specifically increasing the partition coefficient (LogP). This guide provides a technical analysis of the lipophilicity profiles of 5-tert-butyl substituted indoles, details the preferred RP-HPLC methodology for their characterization, and outlines robust synthetic pathways.

Part 1: Physicochemical Architecture

The "Bulky" Hydrophobic Effect

The tert-butyl group is a spherical, sterically demanding, and highly lipophilic substituent. Unlike a methyl group ("Magic Methyl" effect), which adds ~0.5 LogP units, a tert-butyl group adds approximately +1.6 to +2.0 LogP units to the aromatic core.

For 5-tert-butyl indole, this modification shifts the molecule from a moderately soluble fragment to a highly lipophilic scaffold. This shift has profound implications for ADME (Absorption, Distribution, Metabolism, Excretion) properties, particularly regarding Blood-Brain Barrier (BBB) permeability and non-specific plasma protein binding.

Comparative Lipophilicity Data

The following table aggregates consensus data based on Hansch-Leo fragment constants and experimental surrogates.

| Compound | Structure | Experimental LogP (Consensus) | Calculated LogP (cLogP) | |

| Indole | Parent Scaffold | 2.14 | 2.10 - 2.25 | — |

| 5-Methylindole | C5-Methyl | 2.65 | 2.60 - 2.70 | +0.51 |

| 5-tert-Butylindole | C5-t-Butyl | 3.90 - 4.20 * | 4.05 - 4.15 | +1.98 |

| Bopindolol | Drug Derivative | ~3.60 | 3.45 | N/A |

*Note: Experimental determination for highly lipophilic indoles (LogP > 4) via Shake-Flask is prone to emulsion errors. RP-HPLC is the preferred validation method.

Part 2: Analytical Methodologies

Why Shake-Flask Fails

The traditional octanol-water shake-flask method is the gold standard for compounds with LogP between 0 and 3. However, for 5-tert-butyl indoles (LogP ~4.1), the concentration in the aqueous phase becomes vanishingly small, leading to high standard deviations. Furthermore, the surfactant-like nature of the indole headgroup can form stable emulsions, artificially inflating aqueous readings.

Protocol: RP-HPLC Determination of Lipophilicity

The industry-standard approach for this series is Reversed-Phase HPLC (RP-HPLC) , correlating retention time (

Experimental Workflow

-

Column Selection: C18 derivatized silica (e.g., Agilent Zorbax Eclipse XDB-C18), end-capped to prevent silanol interactions with the indole nitrogen.

-

Mobile Phase: Methanol/Water (buffered to pH 7.4 with 20 mM MOPS or Ammonium Acetate).

-

Note: Avoid acetonitrile if possible, as MeOH forms hydrogen-bonding networks more similar to octanol.

-

-

Isocratic Extrapolation:

-

Run the compound at three different methanol concentrations (e.g., 60%, 70%, 80%).

-

Calculate the capacity factor

for each run:

-

-

Determination of Log

:-

Plot

vs. Volume fraction of Methanol ( -

Extrapolate to 0% methanol (

) to obtain -

This

value correlates linearly with LogP.

-

Validation Diagram

Caption: Workflow for determining lipophilicity of hydrophobic indoles using RP-HPLC extrapolation.

Part 3: Synthetic Pathways[1]

Synthesizing 5-tert-butyl indole requires bypassing the steric hindrance of the bulky group during ring closure. Two primary routes are recommended.

Route A: Fischer Indole Synthesis (Classical)

This route is robust but requires careful handling of the hydrazine intermediate.

-

Starting Material: 4-tert-butylphenylhydrazine hydrochloride.

-

Reactant: Acetaldehyde or Pyruvic acid (followed by decarboxylation).

-

Catalyst: Polyphosphoric acid (PPA) or Zinc Chloride (

). -

Mechanism: Acid-catalyzed [3,3]-sigmatropic rearrangement.

-

Yield: Typically 60-75%.

Route B: Leimgruber-Batcho Synthesis (Preferred for Scale)

This route avoids the harsh acidic conditions of the Fischer synthesis, preserving sensitive functional groups if present.

-

Precursor: 4-tert-butyl-1-methyl-2-nitrobenzene.

-

Step 1: Reaction with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) to form the enamine.

-

Step 2: Reductive cyclization using

or Raney Nickel.

Synthesis Logic Map

Caption: Comparison of Fischer and Leimgruber-Batcho synthetic routes for 5-tert-butyl indole.

Part 4: Pharmacological Implications

ADME & Toxicity[2]

-

Solubility: The high LogP (~4.1) indicates poor aqueous solubility (< 10

). Formulation often requires cyclodextrins or lipid-based vehicles (e.g., PEG-400). -

Metabolism: The tert-butyl group is generally metabolically stable, blocking the C5 position from hydroxylation (a common metabolic route for indoles). However, the methyl groups on the tert-butyl moiety can undergo slow oxidation to alcohols.

-

CNS Penetration: With a LogP > 2.0 and low molecular weight (< 300 Da), 5-tert-butyl indoles cross the Blood-Brain Barrier (BBB) efficiently via passive diffusion.

Structural Alerts

While the tert-butyl group improves potency by filling hydrophobic pockets, it increases the risk of phospholipidosis (accumulation of phospholipids in tissues) if the molecule also contains a basic amine (cationic amphiphilic drug property).

References

- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.

-

OECD Guidelines for the Testing of Chemicals. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing. Link

- Kernns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for RP-HPLC LogP protocols and solubility issues).

- Wagaw, S., & Yang, B. H. (1998). Palladium-Catalyzed Amination of Aryl Halides. Journal of the American Chemical Society.

-

Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. Link

Thermodynamic Profiling and Lattice Dynamics of 5-tert-butyl-1H-indole-3-carbonitrile

Target Audience: Researchers, Materials Scientists, and Medicinal Chemists Document Type: Technical Whitepaper

Executive Summary

The thermodynamic properties of indole derivatives are critical parameters in drug formulation, synthetic scale-up, and materials science. Among these, 5-tert-butyl-1H-indole-3-carbonitrile presents a fascinating case study in crystal lattice dynamics. While the unsubstituted indole-3-carbonitrile exhibits a highly ordered, hydrogen-bonded crystal packing structure, the introduction of a bulky tert-butyl group at the C5 position fundamentally alters its intermolecular forces. This whitepaper explores the causality behind the melting point of 5-tert-butyl-1H-indole-3-carbonitrile, providing comparative data, structural rationale, and a self-validating experimental protocol for its synthesis and thermal analysis.

Structural Causality: Steric Bulk and Intermolecular Forces

To understand the melting point of 5-tert-butyl-1H-indole-3-carbonitrile, one must analyze the competing intermolecular forces governing the indole core.

The Hydrogen Bonding Network

In standard 1H-indole-3-carbonitrile, the crystal lattice is dominated by strong dipole-dipole interactions and intermolecular hydrogen bonding between the N-H donor of one molecule and the C≡N acceptor of an adjacent molecule. This allows the planar aromatic rings to engage in tight

The Perturbation Effect of the tert-Butyl Group

When substituents are added to the 5-position, the melting point shifts based on the substituent's electronic and steric profile:

-

Halogenation (e.g., 5-Bromo): The addition of a heavy, polarizable bromine atom (as seen in analogs like 2-amino-5-bromo-1H-indole-3-carbonitrile) increases the molecular weight and introduces halogen bonding, driving the melting point up dramatically to 290–292 °C[2].

-

Alkylation (e.g., 5-tert-butyl): The tert-butyl group is an isotropic, non-polar, and sterically massive substituent. Unlike planar groups, the 3D bulk of the

moiety acts as a physical spacer. It forces adjacent indole cores apart, disrupting the optimal distance required for strong

Comparative Thermodynamic Data

To contextualize the thermal behavior of the 5-tert-butyl derivative, the table below summarizes the quantitative melting point data of structurally related indole-3-carbonitriles.

| Compound | C5 Substituent | Melting Point (°C) | Dominant Intermolecular Forces |

| 1H-indole-3-carbonitrile | None | 175.5 – 181.5[1] | Strong N-H···N≡C H-bonding, planar |

| 5-bromo-1H-indole-3-carbonitrile * | -Br | 290 – 292[2] | Halogen bonding, dense lattice packing |

| 5-tert-butyl-1H-indole-3-carbonitrile | -C(CH₃)₃ | ~145 – 160 (Predicted) | Steric hindrance, disrupted |

*Data based on the 2-amino-5-bromo derivative to illustrate the extreme upper limits of halogenated lattice energies.

Experimental Workflows: Synthesis and Thermal Validation

A melting point is only as reliable as the purity of the sample. Impurities cause freezing point depression and broaden the melting range. Therefore, we utilize a self-validating system: high-fidelity synthesis followed by Differential Scanning Calorimetry (DSC), where the sharpness of the endothermic peak simultaneously confirms both purity and the melting point.

Protocol A: Electrophilic Cyanation

Direct cyanation of the indole core can be achieved using chlorosulfonyl isocyanate (CSI), a highly reactive electrophile[3].

-

Preparation: Dissolve 1.0 equivalent of 5-tert-butylindole in a mixture of anhydrous acetonitrile and N,N-dimethylformamide (DMF) (8:1 ratio) under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.

-

Electrophilic Addition: Add 1.8 equivalents of chlorosulfonyl isocyanate (CSI) dropwise over 15 minutes to control the exothermic reaction[3].

-

Propagation: Remove the ice bath and allow the solution to warm to room temperature. Stir continuously for 16 hours. The CSI attacks the electron-rich C3 position of the indole.

-

Quenching: Pour the reaction mixture onto crushed ice to hydrolyze the intermediate and precipitate the crude carbonitrile.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure.

Protocol B: Polymorph-Controlled Recrystallization

-

Dissolve the crude 5-tert-butyl-1H-indole-3-carbonitrile in a minimum volume of boiling ethanol.

-

Slowly add dropwise deionized water (anti-solvent) until the solution becomes slightly cloudy.

-

Allow the flask to cool to room temperature undisturbed, then transfer to a 4 °C refrigerator for 12 hours. This slow cooling ensures the molecules pack into their lowest-energy thermodynamic lattice, excluding impurities.

-

Filter the resulting crystals and dry under high vacuum for 24 hours.

Protocol C: Differential Scanning Calorimetry (DSC)

-

Sample Loading: Accurately weigh 2.0 to 5.0 mg of the recrystallized sample into a standard aluminum DSC pan and hermetically seal it.

-

Thermal Ramp: Equilibrate the DSC instrument at 25 °C. Heat the sample at a strict ramp rate of 10 °C/min up to 200 °C under a constant nitrogen purge (50 mL/min).

-

Data Validation: Analyze the thermogram. The extrapolated onset temperature of the primary endothermic peak represents the true thermodynamic melting point (

). A peak width (

Process Visualization

The following diagram illustrates the logical progression from raw material activation to thermodynamic validation.

Synthesis and thermodynamic validation workflow for 5-tert-butyl-1H-indole-3-carbonitrile.

References

- Thermo Fisher Scientific. "Indole-3-carbonitrile, 98% 5 g | Buy Online | Thermo Scientific Chemicals". thermofisher.com.

- Sigma-Aldrich. "2-amino-5-bromo-1H-indole-3-carbonitrile". sigmaaldrich.com.

- Orritt, K. M. "Design, Synthesis and Biological Evaluation of Inhibitors for DNA Gyrase and Topoisomerase IV as Novel Antibacterials". White Rose eTheses Online (whiterose.ac.uk).

Sources

Comparative Profiling of 5-tert-Butyl vs. 5-Methyl Indole-3-Carbonitrile in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide

Executive Summary

The indole-3-carbonitrile scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors (e.g., DYRK1A), xanthine oxidase (XO) inhibitors, and 5-HT3 receptor antagonists [1, 4]. While the cyano group at the C3 position provides a critical hydrogen bond acceptor and a strong dipole, substitutions at the C5 position dictate the molecule's spatial orientation, metabolic stability, and pharmacokinetic profile.

As a Senior Application Scientist, I frequently observe that the choice between a 5-methyl and a 5-tert-butyl substitution is not merely a matter of lipophilicity; it is a strategic decision that fundamentally alters the structure-activity relationship (SAR). This guide provides an in-depth technical analysis of the physicochemical, synthetic, and pharmacological divergences between 5-tert-butyl and 5-methyl indole-3-carbonitrile.

Physicochemical and Steric Divergence: The Causality of Substitution

The transition from a 5-methyl to a 5-tert-butyl group on the indole core introduces profound changes in the molecule's behavior. Understanding the causality behind these changes is essential for rational drug design.

Steric Bulk and Conformational Shielding

-

5-Methyl Indole-3-carbonitrile: The methyl group is small (A-value ~1.7 kcal/mol) and planar-adjacent. It provides a moderate electron-donating inductive (+I) effect without introducing significant steric clashes. This allows the indole core to slip into narrow, flat ATP-binding clefts typical of many kinases.

-

5-tert-Butyl Indole-3-carbonitrile: The tert-butyl group is massive (A-value >4.5 kcal/mol) and three-dimensional. It creates a substantial steric shield over the C4 and C6 positions of the indole ring. While this can prevent unwanted enzymatic degradation (e.g., blocking CYP450-mediated oxidation), it restricts the molecule to binding pockets with large, deep hydrophobic clefts [2].

Lipophilicity and Pharmacokinetics (LogP)

The lipophilicity of a drug candidate dictates its membrane permeability, solubility, and off-target toxicity.

-

Replacing a methyl group with a tert-butyl group typically increases the partition coefficient (LogP) by an order of magnitude (ΔLogP ≈ 1.0 to 1.5 units) [3].

-

Causality in Formulation: While the 5-tert-butyl variant exhibits superior passive membrane diffusion, its extreme lipophilicity can lead to poor aqueous solubility and high plasma protein (albumin) binding, necessitating advanced formulation strategies (e.g., lipid nanoparticles or cyclodextrin complexation) [3].

Quantitative Data Comparison

| Property | 5-Methyl Indole-3-carbonitrile | 5-tert-Butyl Indole-3-carbonitrile |

| Substituent Volume | Small (~16.8 ų) | Bulky (~42.5 ų) |

| Electronic Effect | Moderate Inductive (+I) | Strong Inductive (+I) |

| Lipophilicity Shift | Baseline | +1.0 to +1.5 log units |

| Steric Shielding | Minimal (C4/C6 exposed) | High (C4/C6 sterically hindered) |

| Metabolic Stability | Susceptible to benzylic oxidation | Highly resistant to oxidation |

| Target Pocket Fit | Narrow, flat ATP-binding clefts | Deep, hydrophobic allosteric pockets |

Pharmacological Implications in Drug Design

The structural differences outlined above directly impact the biological efficacy of these compounds.

Kinase Inhibition (e.g., DYRK1A)

In the development of DYRK1A inhibitors for Down syndrome and Alzheimer's disease, the indole-3-carbonitrile core acts as a fragment template. The 5-methyl derivative maintains a flat profile, allowing optimal hydrogen bonding between the C3-cyano group and the kinase hinge region. Conversely, the 5-tert-butyl derivative, due to its bulk, forces a rotational shift in the binding pocket, often decreasing binding affinity unless a specific hydrophobic sub-pocket is being targeted [1].

Xanthine Oxidase (XO) Inhibitors

For hyperuricemia treatments, indole-3-carbonitriles are potent XO inhibitors. The C5 position is highly sensitive to steric bulk. Studies show that while small alkyl groups (like methyl) maintain high inhibitory activity (IC50 in the sub-micromolar range), bulky groups like tert-butyl can cause steric repulsion against the molybdenum-pterin active site of XO, reducing efficacy [4].

Caption: Pharmacological and physicochemical divergence based on C5 substitution.

Synthetic Methodologies and Protocol Validation

The synthesis of 5-alkyl-indole-3-carbonitriles relies on the electrophilic aromatic substitution of the highly nucleophilic C3 position. However, the presence of a 5-tert-butyl group can slightly reduce reaction rates due to steric hindrance during the intermediate condensation steps [2].

To ensure high yields and avoid aqueous workup issues with the highly lipophilic tert-butyl derivative, we utilize Chlorosulfonyl Isocyanate (CSI) for direct cyanation. This protocol is a self-validating system: the evolution of gas and specific color changes act as internal checkpoints.

Protocol: Direct C3-Cyanation of 5-Alkylindoles using CSI

Rationale: CSI is a highly reactive electrophile that attacks the C3 position of the indole. Subsequent addition of N,N-dimethylformamide (DMF) facilitates the elimination of the chlorosulfonic acid moiety, yielding the nitrile directly without requiring harsh dehydration of an intermediate amide.

Reagents & Materials:

-

Starting Material: 5-Methylindole or 5-tert-Butylindole (1.0 eq, ~5 mmol)

-

Reagent: Chlorosulfonyl isocyanate (CSI) (1.2 eq)

-

Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) (20 mL)

-

Quench/Elimination Reagent: Anhydrous DMF (2.0 eq)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 50 mL round-bottom flask under an inert argon atmosphere. Dissolve the 5-alkylindole (1.0 eq) in 15 mL of anhydrous MeCN.

-

Electrophilic Attack: Cool the reaction mixture to 0 °C using an ice bath. Crucial Step: Add CSI (1.2 eq) dropwise over 10 minutes.

-

Self-Validation: The solution will transition from clear to a deep yellow/orange, indicating the formation of the N-chlorosulfonyl amide intermediate.

-

-

Intermediate Decomposition: Stir at 0 °C for 30 minutes. Add anhydrous DMF (2.0 eq) dropwise.

-

Self-Validation: Mild effervescence may occur. The reaction must be kept cold to prevent polymerization of the highly reactive indole core.

-

-

Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.

-

TLC Check: Elute with 70:30 Hexane:Ethyl Acetate. The starting material (Rf ~0.6) should disappear, replaced by a highly UV-active lower spot (Rf ~0.3).

-

-

Workup: Pour the mixture into crushed ice. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% NaHCO3 (to neutralize residual acid) and brine.

-

Purification: Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography.

-

Analytical Validation: IR spectroscopy will show a sharp, distinct peak at ~2220 cm⁻¹ , confirming the presence of the C≡N stretch.

-

Caption: Synthetic workflow for the direct C3-cyanation of 5-alkylindoles.

Conclusion

The selection between a 5-methyl and a 5-tert-butyl substituent on an indole-3-carbonitrile core is a masterclass in steric and electronic tuning. The 5-methyl variant offers a balanced LogP and minimal steric hindrance, making it ideal for targeting narrow kinase pockets. Conversely, the 5-tert-butyl variant is a powerful tool for filling deep hydrophobic pockets and preventing metabolic degradation, albeit at the cost of increased lipophilicity and potential synthetic hindrance. By leveraging the specific physicochemical properties of these substituents, researchers can rationally navigate the complex landscape of lead optimization.

References

-

Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. MDPI. Available at:[Link]

-

Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Publishing. Available at:[Link]

-

β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. ACS Organic Letters. Available at:[Link]

-

Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies. PMC. Available at:[Link]

Biological Activity Profile of 5-tert-Butyl-3-Cyanoindole Derivatives: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary & Structural Rationale

The indole ring is one of the most privileged scaffolds in medicinal chemistry, but specific substitutions dictate its binding kinetics and target selectivity. The 5-tert-butyl-3-cyanoindole pharmacophore represents a highly specialized derivative designed to exploit deep hydrophobic pockets while maintaining metabolic stability.

From a physicochemical perspective, the 5-tert-butyl group introduces massive steric bulk and significantly increases the lipophilicity (

Primary Biological Targets and Mechanisms of Action

Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition

IMPDH catalyzes the NAD^+^-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), the rate-limiting step in de novo guanine nucleotide biosynthesis. 3-Cyanoindole derivatives have been established as potent, uncompetitive inhibitors of IMPDH[3].

-

Mechanistic Causality: Unlike competitive inhibitors that must outcompete high intracellular concentrations of IMP, 3-cyanoindole derivatives bind to the enzyme-IMP complex. The 3-cyano group forms critical hydrogen bonds with the catalytic water molecule, while the 5-tert-butyl group anchors the molecule in the adjacent hydrophobic cleft, preventing the conformational change required for NAD^+^ reduction[2]. This leads to a rapid depletion of intracellular GTP, halting RNA/DNA synthesis in rapidly proliferating T-cells and viral infected cells.

CFTR Modulation (ABC Transporters)

Mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), particularly the

-

Mechanistic Causality: The bulky 5-tert-butyl group is essential for partitioning the molecule into the lipid bilayer, allowing it to access the transmembrane domains (TMDs) of CFTR. By binding to the hinge region of the TMDs, these derivatives act as potentiators, stabilizing the open-channel conformation and increasing the open probability (

) of the channel, thereby restoring chloride efflux.

LsrK Kinase and Quorum Sensing Inhibition

Quantitative Data Summary

The following table synthesizes the biological activity of various 3-cyanoindole and 5-tert-butyl indole derivatives across their primary validated targets.

| Target / Assay | Representative Modification | IC | Primary Mechanism of Action |

| IMPDH Type II | C2 N-aryl urea addition | 0.5 – 2.0 µM | Uncompetitive inhibition at NAD^+^ site[3] |

| CFTR ( | C6 amino substitution | Allosteric modulation (Potentiator)[4] | |

| LsrK Kinase | C2 aliphatic carboxylic acid | 0.3 – 5.0 µM | ATP-competitive inhibition[5] |

| Human Neutrophil Elastase | N-phenyl carboxamide | 0.4 – 1.2 µM | Serine protease inhibition[6] |

| Tumor Cell Lines | N1-alkyl substitution | 10 – 25 µM | Apoptosis induction / Topo inhibition[7] |

Experimental Methodologies: Self-Validating Protocols

To ensure data integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to prevent false positives caused by assay interference or compound aggregation.

Protocol A: IMPDH Enzyme Inhibition Kinetics (Coupled Optical Assay)

Direct measurement of XMP production is optically challenging. Therefore, we utilize a kinetic assay that monitors the reduction of NAD^+^ to NADH, which absorbs strongly at 340 nm.

-

Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, and 2 mM DTT. Causality: IMPDH is a potassium-dependent enzyme; omitting KCl serves as a negative control to validate that the observed baseline activity is strictly IMPDH-driven.

-

Enzyme & Compound Incubation: Pre-incubate recombinant human IMPDH Type II (10 nM) with varying concentrations of the 5-tert-butyl-3-cyanoindole derivative (0.1 nM to 10 µM) in a 96-well UV-transparent plate for 15 minutes at 37°C.

-

Reaction Initiation: Add a substrate master mix yielding final concentrations of 0.5 mM NAD^+^ and 0.5 mM IMP.

-

Kinetic Readout: Measure absorbance at 340 nm every 30 seconds for 20 minutes using a microplate reader.

-

Validation: Use Mycophenolic Acid (MPA) as a positive control. If the Hill slope (

) of the test compound exceeds 2.0, flag the compound for dynamic light scattering (DLS) analysis to rule out non-specific colloidal aggregation.

Protocol B: CFTR Electrophysiology via Ussing Chamber

-

Cell Culture: Seed human bronchial epithelial (HBE) cells expressing

F508-CFTR onto Snapwell permeable supports. Culture at air-liquid interface (ALI) for 21 days to ensure tight junction formation and polarization. -

Chamber Mounting & Gradient Setup: Mount the filters in Ussing chambers. Bathe the basolateral side in standard Ringer's solution and the apical side in a low-chloride Ringer's solution. Causality: This asymmetrical chloride gradient provides the driving force for apical chloride secretion, isolating the CFTR signal.

-

Current Isolation: Add Amiloride (100 µM) to the apical bath to block epithelial sodium channels (ENaC). Causality: This ensures that the measured short-circuit current (

) is exclusively driven by chloride flux, preventing false positives from sodium channel modulators. -

Compound Addition: Stimulate CFTR with Forskolin (10 µM), followed by the cumulative addition of the 5-tert-butyl-3-cyanoindole derivative. Record the increase in

to calculate the EC50.

Signaling Pathways & Workflows

Figure 1: IMPDH inhibition pathway and downstream purine nucleotide depletion.

Figure 2: Screening and validation workflow for 3-cyanoindole derivatives.

References

-

[7] Shaanxi BLOOM Tech Co., Ltd. 3-Cyanoindole CAS 5457-28-3 Suppliers & Biological Activity Profile. Available at: [Link]

-

[6] Synthesis and pharmacological evaluation of indole derivatives as deaza analogues of potent human neutrophil elastase inhibitors (HNE). PubMed Central (PMC). Available at:[Link]

-

[1],[4] Hadida-Ruah, S., et al. Modulators of ATP-Binding Cassette Transporters. U.S. Patent No. 7,495,103 B2 (Vertex Pharmaceuticals). Available at:

-

[3],[2] Dhar, T. G. M., et al. 3-Cyanoindole-Based Inhibitors of Inosine Monophosphate Dehydrogenase: Synthesis and Initial Structure-Activity Relationships. Bioorganic & Medicinal Chemistry Letters, 13(20), 3557-3560. Available at:[Link]

Sources

- 1. CA2869945C - Modulators of atp-binding cassette transporters - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-cyanoindole-based inhibitors of inosine monophosphate dehydrogenase: synthesis and initial structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and pharmacological evaluation of indole derivatives as deaza analogues of potent human neutrophil elastase inhibitors (HNE) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bloomtechz.com [bloomtechz.com]

Engineering Pharmacophore Durability: The Strategic Role of the 5-tert-Butyl Group in Indole Stability

Executive Summary

The indole ring is a privileged scaffold in medicinal chemistry, serving as the core structural motif for countless therapeutics ranging from antimigraine agents to oncology drugs. However, the inherent electron-rich nature of the indole core presents a significant liability: rapid oxidative metabolism by hepatic enzymes. This whitepaper provides an in-depth technical analysis of how the strategic installation of a 5-tert-butyl group acts as a molecular shield, fundamentally altering the pharmacokinetic and pharmacodynamic profile of the indole pharmacophore.

Mechanistic Rationale: The C5 Metabolic Liability

The indole core is highly susceptible to oxidative degradation. The delocalization of the nitrogen lone pair into the fused benzene ring increases the nucleophilicity of the C3 and C5 positions. Cytochrome P450 (CYP450) enzymes—such as hepatic CYP3A4, CYP2D6, and bacterial models like P450 BM-3—exploit this electronic distribution. They utilize their high-valent iron-oxo species (Compound I) to catalyze rapid electrophilic aromatic substitution, leading to hydroxylation at these vulnerable sites[1].

This rapid Phase I metabolism results in high intrinsic clearance (

The 5-tert-Butyl Umbrella: Steric and Electronic Modulation

To rescue the indole scaffold from rapid clearance, medicinal chemists deploy the tert-butyl group (-C(CH3)3) at the C5 position. This modification operates through two primary mechanisms:

-

Steric Shielding (The Umbrella Effect): The massive, tetrahedral volume of the tert-butyl group creates a profound steric cone. This bulk physically prevents the C5 carbon from approaching the catalytic heme iron within the restricted active sites of CYP450 enzymes. Furthermore, the sheer volume of the group extends its protective radius, partially shielding the adjacent C4 and C6 positions from oxidation.

-

Physicochemical Shift: The addition of the tert-butyl moiety significantly increases the lipophilicity (LogP/LogD) of the molecule. While this must be carefully balanced against aqueous solubility, the incorporation of highly oxidized precursors to the tert-butyl group has been widely validated across various heterocycles (such as pyridines) to improve drug-like properties and block CYP-mediated clearance[2].

Diagram 1: Mechanistic logic of CYP450 active site exclusion by the 5-tert-butyl indole motif.

Pharmacodynamic Paradigm Shift: Receptor Affinity

Historically, it was a central dogma in medicinal chemistry that 5-HT receptor agonists required a heteroatom (such as nitrogen, oxygen, or sulfur) at the C5 position of the indole ring to participate in critical hydrogen-bonding interactions with the target protein.

The synthesis of 5-tert-butyltryptamines completely overturned this hypothesis. Researchers discovered that the massive lipophilic bulk of the 5-tert-butyl group perfectly occupies a deep hydrophobic pocket within the human 5-HT1D receptor. This purely steric and hydrophobic complementarity yielded compounds with sub-nanomolar binding affinities (

Synthetic Evolution: C5-Selective Functionalization

Historically, installing a tert-butyl group onto an intact indole was notoriously difficult due to the low intrinsic reactivity of the C5 position compared to the highly nucleophilic C3 position. Syntheses often required de novo ring construction from pre-functionalized anilines.

Recent breakthroughs in transition-metal catalysis have revolutionized this workflow. Researchers have developed highly efficient, copper-catalyzed regioselective C5-H functionalization methodologies. By utilizing highly reactive carbenes and a relatively inexpensive copper-silver catalyst system, alkyl groups can now be selectively attached directly to the C5 position of the indole core. This method stabilizes the intermediate, lowers the energy barrier for rearrangement, and delivers yields exceeding 90%, drastically streamlining the synthesis of these stable pharmacophores[4].

Self-Validating Protocol: Microsomal Stability Assay

To empirically prove the metabolic shielding provided by the 5-tert-butyl group, a robust Human Liver Microsome (HLM) stability assay is required. The following protocol is designed as a self-validating system , embedding internal controls to ensure that every phase of the experiment proves its own biochemical integrity.

Step-by-Step Methodology

-

Matrix Preparation: Dilute pooled HLMs to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

-

Causality: This specific buffer mimics physiological pH and provides the necessary lipid-protein microenvironment required to maintain the structural integrity of the CYP450 membrane-bound complexes.

-

-

Compound Equilibration: Spike the test compound (5-tert-butylindole derivative) into the matrix to a final concentration of 1 µM. Simultaneously prepare parallel incubations for Verapamil (High-clearance positive control) and Warfarin (Low-clearance negative control). Pre-incubate all samples at 37°C for 5 minutes.

-

Causality: Pre-incubation establishes thermodynamic equilibrium between the highly lipophilic test compounds and the microsomal proteins, preventing artificial lag phases in the kinetic curve. The controls validate that the microsomes are active (Verapamil degrades) but not overly destructive due to non-specific proteolysis (Warfarin remains stable).

-

-

Reaction Initiation: Add an NADPH regenerating system (NADP+, glucose-6-phosphate, and G6P dehydrogenase) to initiate the reaction. Prepare a parallel Minus-NADPH control using buffer instead.

-

Causality: CYP450 enzymes require a continuous stream of electron equivalents. A regenerating system maintains constant NADPH levels without causing product inhibition. The Minus-NADPH control proves that any observed degradation is strictly CYP450-mediated and not due to chemical instability or background hydrolase activity.

-

-

Kinetic Sampling & Quenching: Extract 50 µL aliquots at exactly 0, 5, 15, 30, and 60 minutes. Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile (ACN) containing 100 ng/mL Tolbutamide (Internal Standard).

-

Causality: The 3:1 ratio of cold organic solvent instantly denatures the CYP enzymes, halting metabolism precisely at the timepoint.

-

-

Centrifugation & LC-MS/MS Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS.

-

Causality: The internal standard (Tolbutamide) normalizes any volumetric variations during sample transfer or LC-MS/MS injection, ensuring the calculated elimination rate constant (

) is purely a function of enzymatic clearance.

-

Diagram 2: Self-validating microsomal stability assay workflow for clearance quantification.

Quantitative Data Summary

The table below synthesizes the typical pharmacokinetic and pharmacodynamic shifts observed when transitioning from an unsubstituted indole to a 5-tert-butyl substituted analog, demonstrating the profound impact of steric shielding.

| Pharmacophore Motif | LogD (pH 7.4) | HLM | Intrinsic Clearance ( | 5-HT1D Affinity ( |

| Unsubstituted Indole (C5-H) | 2.1 | 12.0 | 115.5 µL/min/mg | > 1000 |

| 5-Methoxy Indole (C5-OMe) | 1.9 | 18.5 | 77.0 µL/min/mg | 15.2 |

| 5-tert-Butyl Indole (C5-tBu) | 3.8 | > 120.0 | < 11.5 µL/min/mg | 0.8 |

Note: Data represents aggregated baseline values demonstrating the structure-activity relationship (SAR) trends discussed in the literature[3].

References

- Source: PubMed (nih.gov)

- Source: PubMed (nih.gov)

- Source: PubMed (nih.gov)

- Source: EurekAlert! (eurekalert.org)

Sources

- 1. Indole hydroxylation by bacterial cytochrome P450 BM-3 and modulation of activity by cumene hydroperoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Methyl-5-tert-butyltryptamine: A novel, highly potent 5-HT1D receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Breakthrough in indole chemistry could accelerate drug development | EurekAlert! [eurekalert.org]

Methodological & Application

Application Notes and Protocols: Regioselective Synthesis of 5-(tert-Butyl)-1H-indole-3-carbonitrile

Abstract

This technical guide provides a comprehensive and in-depth protocol for the synthesis of 5-(tert-Butyl)-1H-indole-3-carbonitrile, a key intermediate in the development of novel therapeutics. Starting from the readily available 5-tert-butylindole, this document outlines a robust and efficient method for the regioselective introduction of a nitrile group at the C3 position of the indole scaffold. The protocol is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also a detailed explanation of the underlying reaction mechanism, safety considerations for key reagents, and thorough characterization of the final product.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a carbonitrile moiety at the 3-position of the indole ring furnishes indole-3-carbonitriles, which are versatile precursors for the synthesis of a wide array of more complex heterocyclic systems and pharmacologically active molecules. The tert-butyl group at the 5-position can enhance lipophilicity and metabolic stability, making 5-(tert-Butyl)-1H-indole-3-carbonitrile a valuable building block in drug discovery programs.

This application note details a reliable method for the direct C3-cyanation of 5-tert-butylindole utilizing chlorosulfonyl isocyanate (CSI) followed by treatment with N,N-dimethylformamide (DMF). This approach offers high regioselectivity and good yields, providing a practical route to this important synthetic intermediate.

Reaction Mechanism and Rationale

The C3 position of the indole ring is electron-rich and thus highly susceptible to electrophilic attack. The direct cyanation of indoles can be achieved through various methods, and the use of chlorosulfonyl isocyanate (CSI) presents an effective strategy.

The reaction proceeds through a Vilsmeier-Haack-type mechanism. Initially, chlorosulfonyl isocyanate acts as a potent electrophile, reacting with the electron-rich C3 position of 5-tert-butylindole to form a stable intermediate. Subsequent treatment with a tertiary amide, such as N,N-dimethylformamide (DMF), facilitates the elimination of sulfur trioxide and chlorotrimethylsilane (if silylation of the indole nitrogen is performed prior), leading to the formation of the desired 3-cyanoindole derivative. The use of DMF is crucial as it serves as both a reagent and a solvent in the final elimination step.

To prevent side reactions at the indole nitrogen, it is often beneficial to protect it with a suitable group, such as a tert-butyldimethylsilyl (TBDMS) group, which can be easily removed during the work-up.

Caption: Proposed reaction mechanism for the cyanation of 5-tert-butylindole using CSI and DMF.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 5-(tert-Butyl)-1H-indole-3-carbonitrile.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Purity | Supplier | Notes |

| 5-tert-Butylindole | C₁₂H₁₅N | 173.25 | ≥98% | Commercially Available | Starting Material |

| Chlorosulfonyl Isocyanate (CSI) | CClNO₃S | 141.53 | ≥98% | Commercially Available | Highly Reactive and Corrosive [1][2][3] |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, ≥99.8% | Commercially Available | Reaction Solvent/Reagent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Commercially Available | Reaction Solvent |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | Prepared in-house | Aqueous Work-up |

| Brine | NaCl (sat. aq.) | 58.44 | - | Prepared in-house | Aqueous Work-up |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | Commercially Available | Drying Agent |

Safety Precautions: Chlorosulfonyl isocyanate (CSI) is a highly corrosive and moisture-sensitive reagent that reacts violently with water.[1][4] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[1][2][5] Ensure all glassware is thoroughly dried before use.

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 5-tert-butylindole (1.0 g, 5.77 mmol).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, 20 mL).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Addition of CSI: While stirring vigorously, add chlorosulfonyl isocyanate (0.55 mL, 6.35 mmol, 1.1 eq) dropwise to the cooled solution over a period of 10-15 minutes. Maintain the temperature at 0 °C during the addition. A precipitate may form upon addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.

-

Addition of DMF: Slowly add anhydrous N,N-dimethylformamide (DMF, 5 mL) to the reaction mixture.

-

Warming and Stirring: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate in Hexane).

-

Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing ice-cold saturated sodium bicarbonate solution (50 mL). Stir for 15 minutes to quench any unreacted CSI.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 5% to 20% ethyl acetate) to afford 5-(tert-Butyl)-1H-indole-3-carbonitrile as a solid.

Caption: A streamlined workflow for the synthesis of 5-(tert-Butyl)-1H-indole-3-carbonitrile.

Characterization of 5-(tert-Butyl)-1H-indole-3-carbonitrile

The structure of the synthesized 5-(tert-Butyl)-1H-indole-3-carbonitrile should be confirmed by standard analytical techniques. Below are the expected spectroscopic data.

| Technique | Expected Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.20 (br s, 1H, NH), 7.80 (s, 1H, H2), 7.65 (d, J = 1.6 Hz, 1H, H4), 7.40 (d, J = 8.4 Hz, 1H, H7), 7.30 (dd, J = 8.4, 1.6 Hz, 1H, H6), 1.35 (s, 9H, C(CH₃)₃). |

| ¹³C NMR (100 MHz, CDCl₃) | δ 145.0, 134.5, 128.0, 125.5, 122.0, 118.0, 115.0, 112.0, 85.0, 34.8, 32.0. |

| IR (ATR, cm⁻¹) | ν 3300-3400 (N-H stretch), 2220 (C≡N stretch), 2960 (C-H stretch, aliphatic), 1600, 1480 (C=C stretch, aromatic). |

| Mass Spec. (ESI+) | m/z calculated for C₁₃H₁₄N₂ [M+H]⁺: 199.1230; Found: 199.1235. |

Note: The exact chemical shifts in NMR spectra may vary slightly depending on the solvent and concentration. The provided data is a prediction based on known values for similar indole derivatives.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 5-(tert-Butyl)-1H-indole-3-carbonitrile from 5-tert-butylindole. The described method, utilizing chlorosulfonyl isocyanate, offers a regioselective and efficient route to this valuable building block for drug discovery and development. The comprehensive information on the reaction mechanism, experimental procedure, and product characterization will enable researchers to successfully synthesize and utilize this compound in their research endeavors.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Chlorosulfonyl isocyanate, 98+%. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Chlorosulfonyl isocyanate. Org. Synth. Coll. Vol. 6, p.273 (1988); Vol. 56, p.40 (1977). Retrieved from [Link]

-

NIST. (n.d.). 3-Indolecarbonitrile. NIST Chemistry WebBook. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

MDPI. (2021, August 31). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5286. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Cinnamonitrile. Org. Synth. Coll. Vol. 6, p.293 (1988); Vol. 51, p.70 (1971). Retrieved from [Link]

-

PMC. (2023, December 19). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs, 17(10), 573. Retrieved from [Link]

Sources

Advanced One-Pot Cyanation Strategies for Electron-Rich Indole Derivatives: A Methodological Guide

The introduction of a nitrile (-CN) group into the indole scaffold is a critical transformation in medicinal chemistry. The 3-cyanoindole motif serves as a foundational pharmacophore for numerous therapeutics, including inhibitors of inosine monophosphate dehydrogenase (IMPDH), which are vital for anticancer and immunosuppressive therapies[1]. Historically, synthesizing these compounds required multi-step sequences such as pre-halogenation followed by Rosenmund-von Braun or Sandmeyer reactions, which suffer from poor atom economy and toxic byproducts[2].

Modern synthetic methodologies have shifted toward one-pot, direct C–H cyanation . Because the Highest Occupied Molecular Orbital (HOMO) of the indole core is heavily localized at the C3 position, electron-rich indoles exhibit pronounced enamine-like nucleophilicity at this site. This electronic bias allows for highly regioselective one-pot functionalization without the need for directing groups or pre-activation[3].

This guide details the mechanistic rationale, comparative data, and self-validating experimental protocols for two state-of-the-art one-pot cyanation paradigms: Lewis acid-catalyzed electrophilic cyanation and Palladium-catalyzed oxidative cyanation.

Mechanistic Framework & Causality

The choice of reagents in one-pot cyanation fundamentally alters the reaction pathway. We highlight two distinct mechanistic approaches:

-

Electrophilic Pathway : Utilizes a bench-stable electrophilic cyanide source like N-cyanosuccinimide. A mild Lewis acid (e.g., GaCl₃) activates the N–CN bond, increasing its electrophilicity. The electron-rich C3 of the indole attacks the activated nitrile, forming a Wheland intermediate, followed by rapid rearomatization via deprotonation[3].

-

Oxidative C–H Activation Pathway : Employs a transition metal catalyst (Pd(OAc)₂) and a non-toxic cyanide source (K₄[Fe(CN)₆]). The palladium undergoes electrophilic metallation at the C3 position. A terminal oxidant (Cu(OAc)₂ / O₂) is required to regenerate the active Pd(II) species and facilitate the release of cyanide from the iron complex, allowing for reductive elimination of the product[2].

Mechanistic divergence of indole cyanation via electrophilic and oxidative C-H activation pathways.

Quantitative Data & Reagent Selection

To assist in selecting the optimal protocol for specific substrates, the following table summarizes the operational parameters of leading one-pot cyanation methodologies.

Table 1: Comparative Analysis of One-Pot Cyanation Methods

| Method Paradigm | Catalyst System | Cyanide Source | Solvent / Temp | Yield Range | Mechanistic Causality & Advantages |

| Electrophilic | GaCl₃ (10 mol%) | N-Cyanosuccinimide | DCE / RT to 60°C | 75–95% | GaCl₃ prevents indole decomposition while activating the CN bond. Excellent for unprotected indoles[3]. |

| Oxidative C–H | Pd(OAc)₂ / Cu(OAc)₂ | K₄[Fe(CN)₆] | DMSO / 130°C | 60–85% | K₄[Fe(CN)₆] acts as a slow-release, non-toxic CN source, preventing Pd catalyst poisoning[2]. |

| Cu-Mediated | CuI (1.5 equiv) | Benzyl Cyanide | DMSO / 110°C | 50–70% | Direct use of inexpensive copper. Benzyl cyanide acts as a safe, liquid CN donor[1]. |

Experimental Protocols

Protocol A: GaCl₃-Catalyzed Electrophilic Cyanation

This protocol is highly recommended for unprotected, highly electron-rich indoles due to the mild conditions and bench-stable reagents[3].

Materials: Indole substrate (1.0 mmol), N-Cyanosuccinimide (1.2 mmol), GaCl₃ (0.1 mmol, 10 mol%), Dichloroethane (DCE, 5 mL).

-

Reagent Assembly: In a flame-dried Schlenk tube under an argon atmosphere, add the indole substrate and N-cyanosuccinimide.

-

Causality: Argon prevents ambient moisture from prematurely hydrolyzing the electrophilic cyanating agent.

-

-

Catalyst Addition: Dissolve the mixture in anhydrous DCE (5 mL), followed by the rapid addition of GaCl₃.

-

Causality: GaCl₃ is a hard Lewis acid that selectively coordinates to the succinimide nitrogen, polarizing the N–CN bond without triggering unwanted indole polymerization[3].

-

-

One-Pot Reaction: Stir the mixture at room temperature (or up to 60°C for sterically hindered substrates) for 4–8 hours. Monitor via TLC (Hexanes:Ethyl Acetate, 3:1).

-

Quenching & Extraction: Once the starting material is consumed, quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with Dichloromethane (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄.

-

Purification: Concentrate under reduced pressure and purify via silica gel column chromatography.

Protocol B: Palladium-Catalyzed Oxidative Cyanation

This protocol is ideal for substrates where electrophilic reagents fail, utilizing completely non-toxic potassium ferrocyanide[2].

Materials: Indole substrate (0.45 mmol), K₄[Fe(CN)₆] (0.5 equiv), Pd(OAc)₂ (10 mol%), Cu(OAc)₂ (3.0 equiv), KOAc (2.0 equiv, only for N-H indoles), DMSO (5 mL).

-

Reagent Assembly: Charge a reaction tube with the indole, K₄[Fe(CN)₆], Pd(OAc)₂, Cu(OAc)₂, and KOAc.

-

Causality: KOAc acts as a base to facilitate the concerted metalation-deprotonation (CMD) step for N-H indoles. It is omitted for N-methyl indoles[2].

-

-

Solvent & Atmosphere: Add dry DMSO (5 mL) and equip the tube with an O₂ balloon.

-

Causality: DMSO strongly coordinates to the Pd center, stabilizing intermediates at high temperatures, and effectively dissolves the inorganic iron salt. O₂ acts alongside Cu(OAc)₂ to maintain the catalytic cycle[2].

-

-

One-Pot Reaction: Heat the mixture in an oil bath at 130°C for 12–24 hours.

-

Workup: Cool to room temperature, dilute with water (15 mL), and extract with Ethyl Acetate (3 × 15 mL). Wash the organic layer with brine to remove residual DMSO, dry, and concentrate.

Step-by-step experimental workflow for the one-pot cyanation and validation of indole derivatives.

System Validation & Analytical Characterization

A robust protocol must be self-validating. To confirm the successful one-pot installation of the cyano group at the C3 position, utilize the following orthogonal analytical benchmarks:

-

Infrared (IR) Spectroscopy: The most rapid qualitative validation. A successful reaction will exhibit a sharp, diagnostic C≡N stretching band at approximately 2220 cm⁻¹ [1].

-

¹H NMR (400 MHz): The defining marker of success is the complete disappearance of the C3-H proton signal (which typically resonates as a multiplet around δ 6.50 ppm in the starting material). The C2-H proton will shift downfield, appearing as a distinct singlet around δ 8.15 ppm [1].

-

¹³C NMR (100 MHz): Validation is confirmed by the appearance of a new quaternary carbon signal at δ 115.5 ppm , corresponding to the nitrile carbon. Furthermore, the C3 carbon of the indole ring will shift significantly, typically resonating near δ 85–100 ppm due to the electron-withdrawing nature of the newly installed -CN group[1].

References

- Palladium-Catalyzed Direct Cyanation of Indoles with K4[Fe(CN)6]. Journal of Organic Chemistry.

- An In-depth Technical Guide to 3-Cyanoindole. Benchchem.

- GaCl3-Catalyzed C–H Cyanation of Indoles with N-Cyanosuccinimide.

Sources

Application Note: Advanced Reagents and Protocols for the Dehydration of Indole-3-Oximes to Carbonitriles

Introduction & Strategic Overview

Indole-3-carbonitriles are highly valued scaffolds in medicinal chemistry, serving as critical intermediates for marine alkaloid synthesis and various pharmaceutical agents. The conversion of indole-3-carboxaldehyde oximes to their corresponding carbonitriles is a fundamental transformation. However, the electron-rich nature of the indole ring and the nucleophilicity of the unprotected indole nitrogen pose significant chemoselectivity challenges. Improper reagent selection often leads to undesired N-alkylation or N-sulfonylation of the indole core[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. This document provides a comprehensive analysis of reagent causality, self-validating experimental protocols, and mechanistic troubleshooting to ensure high-fidelity synthesis of indole-3-carbonitriles.

Mechanistic Causality & Reagent Selection

The dehydration of an aldoxime to a nitrile fundamentally requires the activation of the oxime hydroxyl group to convert it into a superior leaving group, followed by a base-promoted elimination (E2-type) of the activated species.

-

BOP Reagent : 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) acts by forming an intermediate O-phosphonium species. The bulky nature of the phosphonium group prevents N-substitution on the indole ring, ensuring high chemoselectivity for the oxime oxygen[1].

-

Burgess Reagent : Methyl N-(triethylammonium-sulfonyl)carbamate provides a mild, neutral dehydration pathway. It forms a sulfamate intermediate that undergoes rapid syn-elimination, making it ideal for substrates sensitive to strong acids or bases[2].

-

Formic Acid / Hydroxylamine : A highly scalable, one-pot industrial approach where formic acid acts as both solvent and dehydrating agent. The intermediate aldoxime formate undergoes thermal decomposition to yield the nitrile[3].

-

Appel-Type Catalysis : Utilizing oxalyl chloride with a triphenylphosphine oxide catalyst offers an extremely rapid dehydration pathway driven by the formation of a highly reactive chlorophosphonium intermediate[4].

Mechanistic pathway of indole-3-oxime dehydration to carbonitrile.

Quantitative Reagent Comparison

To facilitate optimal reagent selection for your specific workflow, the quantitative parameters of the primary dehydration strategies are summarized below.

| Reagent System | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Advantage / Limitation |

| BOP / DBU | DBU | CH₂Cl₂ | 25 | 1 - 2 | 85 - 95 | High chemoselectivity; generates HMPA byproduct[1]. |

| Bt-OTs / DBU | DBU | CH₂Cl₂ | 25 | 1 - 2 | ~42 | Prone to N-tosylation of the indole ring (50% byproduct)[1]. |

| Burgess Reagent | None | THF | 65 | 2 - 4 | >90 | Mild, neutral conditions; reagent is moisture sensitive[2]. |

| Formic Acid | None | Formic Acid | 100 | 1 | ~85 | One-pot from aldehyde; requires harsh acidic heating[3]. |

| Oxalyl Chloride | Ph₃PO (1 mol%) | CH₂Cl₂ | 25 | < 0.5 | >90 | Extremely fast; generates CO₂ and CO gases[4]. |

Experimental Protocols

Protocol A: Mild Dehydration Using BOP Reagent

Causality & Design : This protocol is specifically designed for sensitive indole substrates where protecting the indole nitrogen is not feasible. DBU is selected as a non-nucleophilic base to drive the elimination without competing for the activated phosphonium intermediate.

Step-by-Step Methodology :

-

Preparation : In an oven-dried, two-neck round-bottom flask purged with argon, dissolve indole-3-carboxaldehyde oxime (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL).

-

Reagent Addition : Add BOP reagent (1.2 mmol) in one portion. The solution will remain clear.

-

Base Addition : Cool the mixture to 0 °C using an ice bath. Add DBU (1.5 mmol) dropwise over 5 minutes.

-

Self-Validation Check: The reaction mixture should turn slightly yellow upon DBU addition, indicating the formation of the activated complex and initiation of the elimination phase.

-

-

Reaction : Remove the ice bath and stir at room temperature for 1–2 hours. Monitor the reaction via TLC (Hexane:EtOAc 7:3).

-

Workup : Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with CH₂Cl₂ (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification : Purify via silica gel flash chromatography to isolate the pure indole-3-carbonitrile.

Step-by-step experimental workflow for BOP-mediated dehydration.

Protocol B: One-Pot Industrial Synthesis via Formic Acid

Causality & Design : Designed for scale-up and process chemistry, this method bypasses the isolation of the oxime intermediate. Formic acid drives the initial condensation and subsequently acts as a formylating agent for the oxime, which thermally decomposes directly to the nitrile[3].

Step-by-Step Methodology :

-

Condensation : Suspend indole-3-carboxaldehyde (10 mmol) and hydroxylamine hydrochloride (12 mmol) in 90% formic acid (40 mL).

-

Thermal Dehydration : Heat the mixture to reflux (approx. 100 °C) for 1 hour.

-

Self-Validation Check: The initial suspension will fully dissolve, and the solution color will deepen to a rich orange/red as the nitrile product forms.

-

-

Solvent Removal : Cool the reaction to room temperature and distill off the majority of the formic acid under reduced pressure.

-

Extraction : Add 150 mL of distilled water to the concentrated residue. Extract the resulting oil with ethyl acetate (3 × 50 mL).

-

Neutralization & Isolation : Wash the organic layer with saturated NaHCO₃ until CO₂ evolution completely ceases. Wash with brine, dry over MgSO₄, and evaporate. Recrystallize the crude product from ethyl acetate to yield orange crystals of indole-3-carbonitrile (mp 178–179 °C)[3].

Troubleshooting and Analytical Validation

-

N-Sulfonylation Byproducts : If using sulfonate-based reagents (such as Bt-OTs), be aware that up to 50% of the product may convert into the 1-(p-toluenesulfonyl)-indole-3-carbonitrile derivative due to the nucleophilicity of the indole nitrogen[1]. Switch to BOP or Burgess reagent to prevent this chemoselectivity failure.

-

HMPA Toxicity Management : The BOP reagent generates hexamethylphosphoramide (HMPA) as a byproduct, which is a known carcinogen[1]. Ensure all workup is conducted in a certified fume hood. If toxicity is a strict constraint for your lab, consider switching to PyBOP or the Appel-type catalytic conditions[4].

-